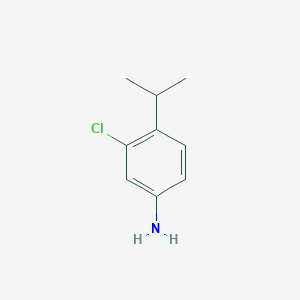
3-Chloro-4-isopropylaniline
Descripción
3-Chloro-4-isopropylaniline (CAS 5211-04-1) is a halogenated aniline derivative characterized by a chlorine substituent at the 3-position and an isopropyl group at the 4-position of the benzene ring. This highlights the importance of precise chemical identification.
Propiedades
Número CAS |
52789-33-0 |
|---|---|
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
3-chloro-4-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 |
Clave InChI |
RROSMHZQLKYMGM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)N)Cl |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)N)Cl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Molecular Features
The following table compares 3-Chloro-4-isopropylaniline with five structurally related chloro-aniline derivatives, emphasizing substituents, molecular formulas, and key physical properties:
*Full name: 4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline
Functional Group Impact on Properties
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The chlorine atom in all compounds enhances electrophilic substitution resistance but increases molecular polarity. Oxygen-Containing Groups: The isopropoxy group in 3-chloro-4-propan-2-yloxyaniline introduces ether solubility and lowers volatility compared to alkyl-substituted analogs .
- Safety and Handling: 4-Chloro-N-(cyclopropylmethyl)aniline has well-documented first-aid protocols for inhalation, skin contact, and ingestion, suggesting higher industrial relevance . Limited hazard data for 3-chloro-4-propan-2-yloxyaniline implies caution in handling due to unknown risks .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


